1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one
Description
1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of fluorine and pyrazole rings in its structure suggests potential biological activity and utility in medicinal chemistry.
Properties
IUPAC Name |
1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c22-19-5-2-1-4-18(19)14-25-10-3-8-21(15-25)9-11-26(16-21)20(27)7-6-17-12-23-24-13-17/h1-2,4-5,12-13H,3,6-11,14-16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSGGFLYNQQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCC3=CNN=C3)CN(C1)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated benzyl halide.
Attachment of the pyrazole ring: This can be done through a condensation reaction with a pyrazole derivative.
Final coupling: The final step involves coupling the intermediate products to form the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Condensation: The pyrazole ring can undergo condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.
Scientific Research Applications
1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The presence of fluorine and pyrazole rings suggests potential pharmacological activity, and the compound could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the spirocyclic core provides structural stability. The pyrazole ring could participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one can be compared to other spirocyclic compounds and fluorinated pyrazole derivatives. Similar compounds include:
Spirocyclic amines: These compounds share the spirocyclic core and may exhibit similar stability and reactivity.
Fluorinated benzyl derivatives: Compounds with a fluorinated benzyl group may have comparable biological activity and binding properties.
Pyrazole derivatives: These compounds often show diverse pharmacological activities and can be used as reference points for studying the target compound’s effects.
The uniqueness of this compound lies in its combination of these structural features, which may result in distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
